

In-Depth Technical Guide: Methyl 2-methyl-6-nitrobenzoate (CAS 61940-22-5)

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Compound of Interest

Compound Name: Methyl 2-methyl-6-nitrobenzoate

Cat. No.: B042663

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-6-nitrobenzoate, with the CAS number 61940-22-5, is a nitroaromatic compound with emerging interest in the fields of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and an exploration of its potential applications, particularly in cancer research. The document summarizes key quantitative data in structured tables and visualizes essential workflows and potential mechanisms of action using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Methyl 2-methyl-6-nitrobenzoate is a solid at room temperature. Its chemical structure and key physicochemical properties are summarized below.

Property	Value	Reference
CAS Number	61940-22-5	[1]
Molecular Formula	C ₉ H ₉ NO ₄	[1]
Molecular Weight	195.17 g/mol	[1]
IUPAC Name	methyl 2-methyl-6-nitrobenzoate	[1]
Boiling Point	283.4 °C	
Physical Form	Solid	
Purity	Typically >97%	

Spectroscopic Data

The structural characterization of **Methyl 2-methyl-6-nitrobenzoate** is supported by various spectroscopic techniques.

Spectroscopic Data	Details
Mass Spectrometry (GC-MS)	Key m/z peaks at 163 and 164.
Infrared (IR) Spectroscopy	Vapor phase IR spectra are available for characterization of functional groups.
^1H NMR	While specific spectra for this compound are not readily available in public databases, the expected proton NMR would show signals for the aromatic protons, the methyl ester protons, and the methyl group protons on the benzene ring.
^{13}C NMR	Similarly, the carbon NMR would display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the methyl ester carbon, and the methyl group carbon. A study on substituted methyl benzoates provides insights into the expected chemical shifts. [2]

Experimental Protocols

Synthesis of Methyl 2-methyl-6-nitrobenzoate

The synthesis of **Methyl 2-methyl-6-nitrobenzoate** is typically achieved through a two-step process: the nitration of a suitable precursor to form 2-methyl-6-nitrobenzoic acid, followed by the esterification of the carboxylic acid.

Step 1: Synthesis of 2-methyl-6-nitrobenzoic acid

A common method for the synthesis of the precursor, 2-methyl-6-nitrobenzoic acid, involves the oxidation of 3-nitro-o-xylene.

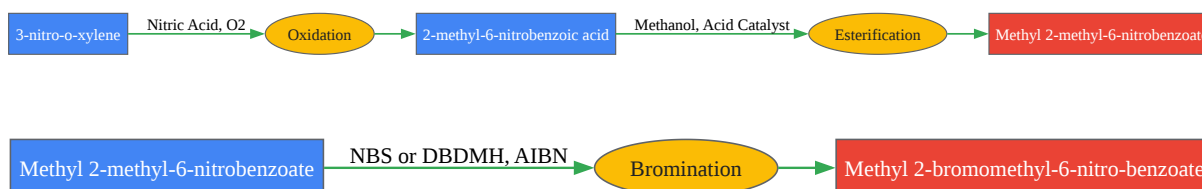
- Reaction: Oxidation of 3-nitro-o-xylene using an oxidizing agent such as nitric acid.
- Procedure: A detailed procedure is outlined in patent CN111718264A, which describes the co-production of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid from 3-nitro-o-xylene. The process involves reacting 3-nitro-o-xylene with dilute nitric acid under elevated

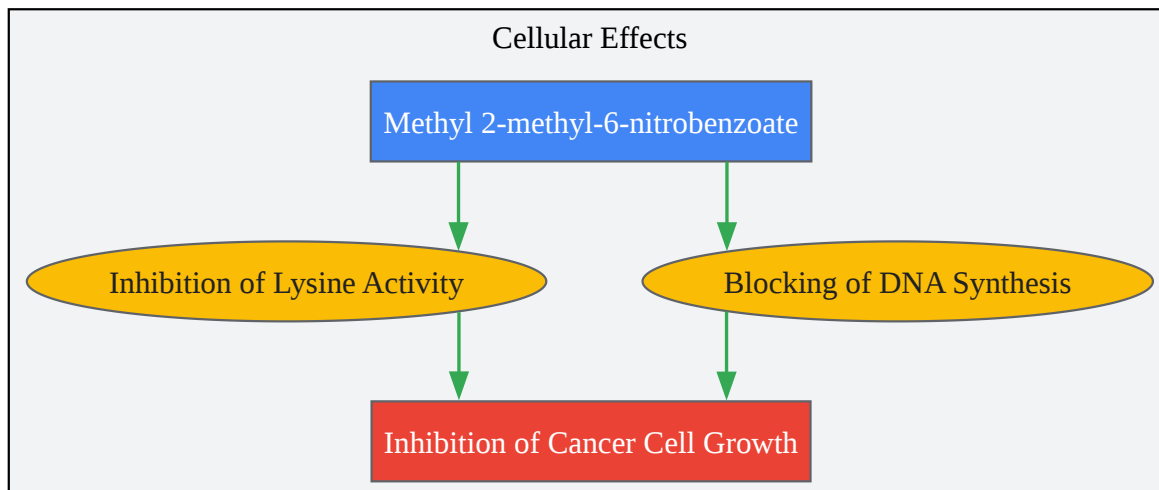
temperature and pressure with oxygen as an oxidant. The resulting crude product is then purified.

Step 2: Esterification of 2-methyl-6-nitrobenzoic acid

The carboxylic acid is then converted to its methyl ester.

- Reaction: Fischer esterification of 2-methyl-6-nitrobenzoic acid with methanol in the presence of an acid catalyst.
- Procedure: While a specific detailed protocol for this exact substrate is not widely published, a general and effective method is the Shiina macrolactonization, which can also be applied for esterification. This method uses 2-methyl-6-nitrobenzoic anhydride (MNBA) as a condensing agent. A more standard approach involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.





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